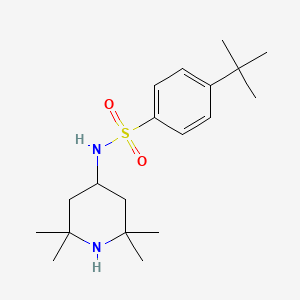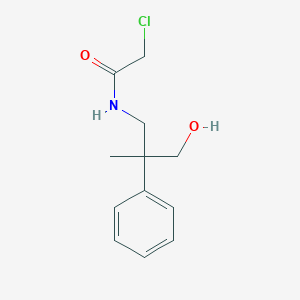
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Clonitazene and has a molecular weight of 329.84 g/mol. Clonitazene belongs to the class of opioids and is structurally related to fentanyl.
Mecanismo De Acción
Clonitazene exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. Clonitazene also activates the reward pathways in the brain, leading to feelings of euphoria and relaxation.
Biochemical and physiological effects:
Clonitazene has been found to produce a range of biochemical and physiological effects in the body. It has been found to reduce pain perception, induce sedation, and produce feelings of euphoria and relaxation. Clonitazene has also been found to cause respiratory depression, which can be life-threatening in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Clonitazene is its high potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain perception and addiction. However, the potential for abuse and dependence limits its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the study of Clonitazene. One area of interest is the development of new pain medications that are less addictive and have fewer side effects than current opioids. Clonitazene may also have potential applications in the treatment of other conditions such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of this compound.
Métodos De Síntesis
The synthesis of Clonitazene involves the reaction of 3-hydroxy-2-methyl-2-phenylpropionic acid with thionyl chloride to form 2-chloro-3-hydroxy-2-methyl-2-phenylpropionyl chloride. This intermediate product is then reacted with acetamide to obtain Clonitazene.
Aplicaciones Científicas De Investigación
Clonitazene has been extensively studied for its potential applications in the field of pain management. It has been found to be a potent analgesic with a high affinity for the mu-opioid receptor. Clonitazene has also been studied for its potential applications in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids.
Propiedades
IUPAC Name |
2-chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(9-15,8-14-11(16)7-13)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRCJJHAONNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCl)(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)

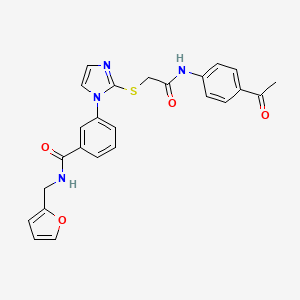

![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)

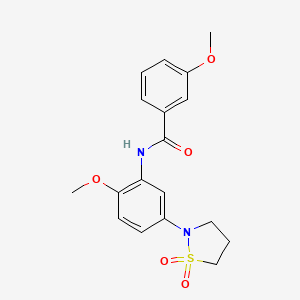
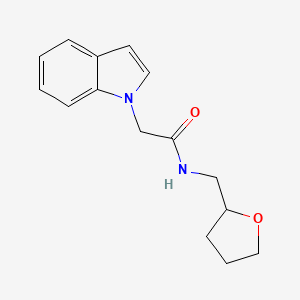
![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
